molecular formula C19H20O3 B3088151 (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 1182242-48-3

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B3088151
CAS No.: 1182242-48-3
M. Wt: 296.4 g/mol
InChI Key: ZXNPOFHZKDOXKF-PKNBQFBNSA-N
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of 1,3-diaryl-2-propen-1-ones. Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which serves as a central synthon for synthesizing various biodynamic cyclic compounds . This specific compound features 2,5-dimethoxyphenyl and 4-ethylphenyl substituents, which may influence its electronic properties and molecular planarity. Chalcones are extensively investigated in medicinal chemistry for their broad spectrum of biological activities. Research indicates that chalcone derivatives exhibit anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer properties . The structure-activity relationships of chalcones make them valuable scaffolds for developing new therapeutic agents, particularly in oncology and infectious disease research. Beyond pharmaceutical applications, chalcone derivatives are prominent materials in materials science due to their nonlinear optical (NLO) properties . The donor-acceptor configuration facilitated by the π-conjugated system allows for significant charge transfer, making compounds like this one candidates for applications in optoelectronics, including optical modulators, frequency conversion, and optical data storage . The compound can be synthesized via a Claisen–Schmidt condensation reaction between a suitable 2,5-dimethoxyacetophenone and 4-ethylbenzaldehyde . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions in a laboratory setting, adhering to all relevant safety protocols.

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-14-5-7-15(8-6-14)9-11-18(20)17-13-16(21-2)10-12-19(17)22-3/h5-13H,4H2,1-3H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNPOFHZKDOXKF-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction and reduce the reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Epoxides, quinones, and other oxidized derivatives.

    Reduction: Saturated ketones, alcohols, and alkanes.

    Substitution: Halogenated derivatives, amines, and other substituted products.

Scientific Research Applications

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the methoxy groups on the phenyl rings can influence the compound’s binding affinity and specificity for different molecular targets.

Comparison with Similar Compounds

Antiproliferative Activity

  • Compound 3h [(2E)-1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one]: Exhibited potent antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) in MTT assays. The indolyl group likely enhances DNA intercalation or kinase inhibition compared to the ethylphenyl group in the target compound .
  • (2E)-1-(2,5-Dimethoxyphenyl)-3-(1-naphthyl)prop-2-en-1-one (29) : Demonstrated apoptosis induction in leukemia cells, suggesting that bulkier aromatic substituents (naphthyl vs. ethylphenyl) may improve cytotoxicity .

Antimicrobial and Radioprotective Properties

  • Biphenyl Chalcones (C7, C8): Derivatives with 2,5-dimethoxyphenyl and 3,4-dimethoxyphenyl groups showed significant DPPH radical scavenging (IC₅₀: 12–15 μM) and modulated radiation-induced oxidative stress in E. coli.
  • (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (I) : Thiophene-containing analogs displayed antimicrobial activity, highlighting that heteroaromatic rings (e.g., thiophene vs. phenyl) can enhance target specificity .

Physicochemical and Structural Comparisons

Compound Substituents Molecular Weight LogP* (Predicted) Key Features
Target Compound 2,5-Dimethoxy, 4-ethylphenyl 326.4 g/mol 3.8 High lipophilicity; moderate solubility
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 2,5-Dimethoxy, 4-fluorophenyl 286.3 g/mol 2.9 Lower lipophilicity; enhanced polarity
(2E)-1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 2,5-Dimethoxy, 2,3,4-trimethoxy 358.4 g/mol 2.5 High polarity; poor membrane permeability
(2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one 4-Methyl, 2,3,5-trichlorophenyl 343.6 g/mol 4.1 Halogenated; increased metabolic stability

*LogP values estimated using fragment-based methods.

Crystallographic Insights

  • The target compound’s 4-ethylphenyl group may adopt a planar conformation with the enone system, similar to (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one (I), which showed π-π stacking between aromatic rings and C–H···O hydrogen bonds stabilizing the crystal lattice .
  • In contrast, fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit altered dipole moments, affecting solubility and crystallization behavior .

Pharmacokinetic and Toxicity Profiles

  • Synthetic Chalcone (DMPF-1) : A derivative with a 5-methylfuran group showed low acute toxicity (LD₅₀ > 2000 mg/kg in mice), suggesting that the 4-ethylphenyl group in the target compound may similarly confer low toxicity .
  • Compound 3 [(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one]: Demonstrated caspase-3 activation in leukemia cells but poor oral bioavailability due to high polarity. The target compound’s ethyl group may improve absorption via enhanced lipophilicity .

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention for its diverse biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features:

  • Two phenyl rings with methoxy groups at the 2 and 5 positions.
  • An ethyl substituent at the para position of the second phenyl ring.

This specific substitution pattern influences both the chemical reactivity and biological activity of the compound significantly. The α,β-unsaturated carbonyl group acts as a Michael acceptor, allowing it to interact with various nucleophiles in biological systems.

The mechanism of action for this compound involves:

  • Interaction with thiol groups in proteins, modulating enzyme activities.
  • Potential inhibition of key cellular pathways associated with inflammation and cancer progression.

The methoxy groups enhance the compound's binding affinity to various molecular targets, which is critical for its therapeutic efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a natural antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, demonstrating the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests that it could be beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through:

  • Disruption of microtubule dynamics similar to known chemotherapeutic agents.
  • Induction of cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for halting cancer cell proliferation .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antiproliferative activity against human cancer cell lines with IC50 values ranging from 0.36 to 0.86 μM .
Study 2Showed that the compound inhibited tubulin polymerization, disrupting microtubule dynamics in cancer cells .
Study 3Reported antimicrobial efficacy against multiple bacterial strains, confirming its potential as a natural antimicrobial agent.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 4-ethylacetophenone. This reaction is performed in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions. For industrial applications, optimizing reaction conditions can enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to improve efficiency.

Q & A

Q. What are the recommended synthetic routes for (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer: The Claisen-Schmidt condensation is the primary method for synthesizing chalcones like this compound. Use equimolar ratios of 2,5-dimethoxyacetophenone and 4-ethylbenzaldehyde in ethanol or methanol under basic catalysis (e.g., NaOH or KOH). Reaction optimization includes:
  • Temperature control (50–70°C) to balance reaction rate and byproduct formation.
  • Solvent selection: Polar protic solvents (e.g., ethanol) enhance enolate formation.
  • Monitoring via TLC (hexane:ethyl acetate, 7:3) to track progress. Post-synthesis, purify via column chromatography (silica gel, gradient elution) to isolate the (E)-isomer selectively .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

  • Methodological Answer:
  • 1H/13C NMR: Identify α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, doublet for Hα and Hβ) and aromatic methoxy groups (δ 3.8–4.0 ppm). Use 2D NMR (COSY, HMBC) to confirm connectivity .
  • IR Spectroscopy: Detect the conjugated carbonyl stretch (~1650 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the biological activity data of this chalcone derivative?

  • Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from substituent effects. Use density functional theory (DFT) to:
  • Calculate electrostatic potential maps to predict binding affinities.
  • Simulate interactions with target proteins (e.g., molecular docking with EGFR or topoisomerase II).
  • Validate findings with in vitro assays under standardized conditions (e.g., MTT tests at 24–72 hr incubation) .

Q. What strategies are effective in analyzing crystallographic data to elucidate structure-activity relationships?

  • Methodological Answer: Single-crystal X-ray diffraction provides bond lengths and angles critical for understanding reactivity. For example:
  • Measure the enone system’s dihedral angle to assess planarity (ideal: 0° for maximum conjugation).
  • Analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) to predict solubility and stability. Compare with analogs (e.g., halogenated chalcones) to correlate substituents with activity .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer: Contradictions in yields often stem from kinetic vs. thermodynamic control. Mitigate by:
  • Conducting kinetic studies (e.g., varying reaction time/temperature) to identify optimal conditions.
  • Using flow chemistry for improved heat/mass transfer in large batches.
  • Implementing in situ FTIR to monitor intermediate formation and adjust reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2,5-Dimethoxyphenyl)-3-(4-ethylphenyl)prop-2-en-1-one

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